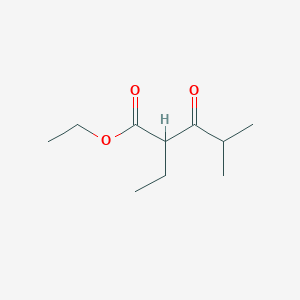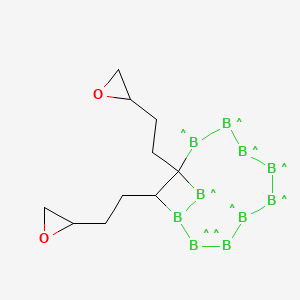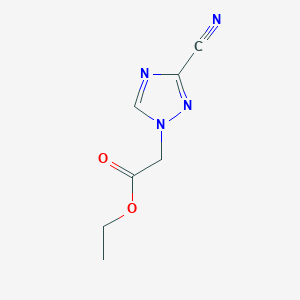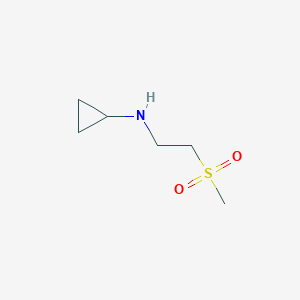
2-Éthyl-4-méthyl-3-oxopentanoate d'éthyle
Vue d'ensemble
Description
Ethyl 2-ethyl-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C10H18O3 . It is a derivative of pentanoic acid, with an ethyl ester group and additional ethyl and methyl substituents .
Molecular Structure Analysis
The molecular structure of Ethyl 2-ethyl-4-methyl-3-oxopentanoate consists of a pentanoic acid backbone with an ethyl ester group and additional ethyl and methyl substituents . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
Ethyl 2-ethyl-4-methyl-3-oxopentanoate has a molecular weight of 158.2 g/mol . It is a liquid at room temperature with a density of 0.98 g/mL at 25 °C . It has a boiling point of 173 °C and a refractive index of 1.425 .Applications De Recherche Scientifique
Réactif biochimique
Le 2-Éthyl-4-méthyl-3-oxopentanoate d'éthyle peut être utilisé comme un réactif biochimique . Cela signifie qu'il peut être utilisé dans diverses analyses et réactions biochimiques, pouvant servir de substrat, de catalyseur ou de solvant.
Composé organique pour la recherche en sciences de la vie
Ce composé peut être utilisé comme un composé organique dans la recherche en sciences de la vie . Il pourrait être utilisé dans la synthèse d'autres composés organiques ou comme matière première dans diverses réactions chimiques.
Bloc de construction pour la synthèse de médicaments antidiabétiques
Le this compound peut être utilisé comme un bloc de construction dans la synthèse du médicament antidiabétique glimepiride . Cela met en évidence son importance dans la recherche et le développement pharmaceutiques.
Réduction asymétrique par les champignons
Des recherches ont montré que certains champignons peuvent effectuer une réduction asymétrique du this compound . Cela pourrait avoir des implications en biotechnologie et en chimie industrielle, où les systèmes biologiques sont utilisés pour effectuer des réactions chimiques.
Matériau dans l'industrie chimique
En raison de ses propriétés chimiques, le this compound peut être utilisé comme un matériau dans l'industrie chimique . Ses applications potentielles pourraient aller de la production de polymères à la synthèse d'autres produits chimiques industriels.
Recherche en arômes et parfums
Le this compound pourrait potentiellement être utilisé dans la recherche liée aux arômes et parfums . Ses propriétés organoleptiques (herbacées ; boisées ; noix) en font un candidat pour de telles études .
Mécanisme D'action
The mechanism of action of Ethyl 2-ethyl-4-methyl-3-oxopentanoate 2-Ethyl 2-ethyl-4-methyl-3-oxopentanoate-4-mEthyl 2-ethyl-4-methyl-3-oxopentanoate-3-oxopentanoate is not fully understood. However, it is believed to be involved in the metabolism of fatty acids, as well as in the synthesis of other compounds. Specifically, it is believed to be involved in the synthesis of esters, amides, and amines. Additionally, it is believed to be involved in the metabolism of carbohydrates and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-ethyl-4-methyl-3-oxopentanoate 2-Ethyl 2-ethyl-4-methyl-3-oxopentanoate-4-mEthyl 2-ethyl-4-methyl-3-oxopentanoate-3-oxopentanoate are not fully understood. However, it is believed to be involved in the metabolism of fatty acids, as well as in the synthesis of other compounds. Additionally, it is believed to be involved in the metabolism of carbohydrates and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-ethyl-4-methyl-3-oxopentanoate 2-Ethyl 2-ethyl-4-methyl-3-oxopentanoate-4-mEthyl 2-ethyl-4-methyl-3-oxopentanoate-3-oxopentanoate in lab experiments include its low cost, its versatility, and its availability. Additionally, it is a relatively safe compound to work with, as it is not highly toxic. The main limitation of using Ethyl 2-ethyl-4-methyl-3-oxopentanoate 2-Ethyl 2-ethyl-4-methyl-3-oxopentanoate-4-mEthyl 2-ethyl-4-methyl-3-oxopentanoate-3-oxopentanoate in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
The future directions for Ethyl 2-ethyl-4-methyl-3-oxopentanoate 2-Ethyl 2-ethyl-4-methyl-3-oxopentanoate-4-mEthyl 2-ethyl-4-methyl-3-oxopentanoate-3-oxopentanoate include further research into its mechanism of action, its biochemical and physiological effects, and its applications in scientific research. Additionally, further research into its potential uses as a food additive and pharmaceutical intermediate could lead to new applications. Finally, research into new synthesis methods for Ethyl 2-ethyl-4-methyl-3-oxopentanoate 2-Ethyl 2-ethyl-4-methyl-3-oxopentanoate-4-mEthyl 2-ethyl-4-methyl-3-oxopentanoate-3-oxopentanoate could lead to improved yields and lower costs.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-ethyl-4-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-8(9(11)7(3)4)10(12)13-6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQONSHOKYQHQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54285-47-1 | |
| Record name | ethyl 2-ethyl-4-methyl-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)



![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
